N-(3,4-dichlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide
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Description
N-(3,4-dichlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C16H12Cl2N2OS and its molecular weight is 351.25. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has demonstrated various methods for synthesizing acetamide derivatives, including N-(3,4-dichlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide, and their evaluation for different applications. For instance, compounds with similar structures have been synthesized to explore their corrosion inhibitory properties, demonstrating significant efficiency in protecting steel against corrosion in acidic and oil mediums (Yıldırım & Cetin, 2008). Additionally, these compounds' spectroscopic, quantum mechanical studies, and photovoltaic efficiency modeling reveal their potential as photosensitizers in dye-sensitized solar cells due to good light harvesting efficiency and free energy of electron injection (Mary et al., 2020).
Biological Activities
Several studies have been conducted to assess the antimicrobial, antioxidant, and other biological activities of acetamide derivatives. For instance, novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides have shown promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015). Additionally, the antioxidant properties of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives have been evaluated, revealing considerable activity in standard antioxidant methods (Gopi & Dhanaraju, 2020).
Molecular Docking and Computational Studies
Molecular docking and computational analyses have been utilized to understand the interaction of similar acetamide derivatives with biological targets. This approach has provided insights into the binding affinities and potential therapeutic applications of these compounds in treating various conditions, such as inflammation and viral infections (Al-Ostoot et al., 2020).
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS/c17-12-6-5-10(7-13(12)18)20-16(21)9-22-15-8-19-14-4-2-1-3-11(14)15/h1-8,19H,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNROJVGCGSCFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.